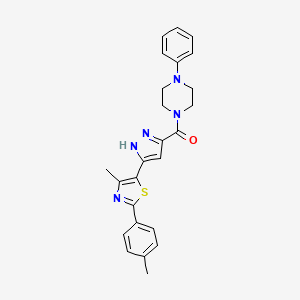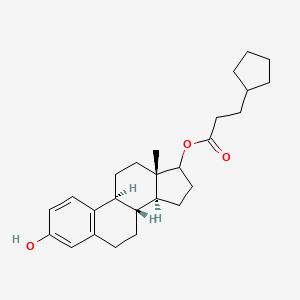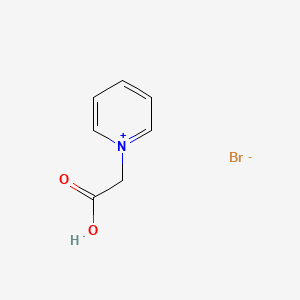
1-(Carboxymethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C₇H₈BrNO₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with bromoacetic acid. The reaction typically involves heating pyridine with bromoacetic acid in the presence of a suitable solvent, such as ethanol or water. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyridine ring, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced pyridine derivatives are formed.
Substitution: New compounds with different functional groups replacing the bromide ion
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(carboxymethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyridinium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridine-1-yl)acetic acid bromide
- N-carboxymethylpyridinium bromide
- 1-carboxymethyl-pyridinium-4-yl bromide
Uniqueness
1-(Carboxymethyl)pyridin-1-ium bromide is unique due to its specific structure and reactivity. Its carboxymethyl group provides distinct chemical properties, making it useful in various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities .
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylacetic acid;bromide |
InChI |
InChI=1S/C7H7NO2.BrH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
InChI-Schlüssel |
TZWFIGLQGUDMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


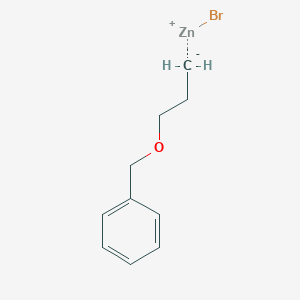
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)

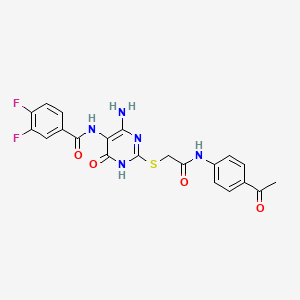
![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
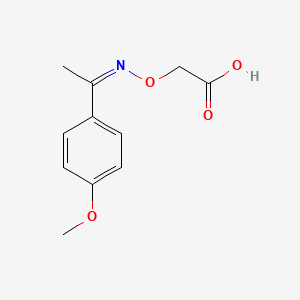

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)

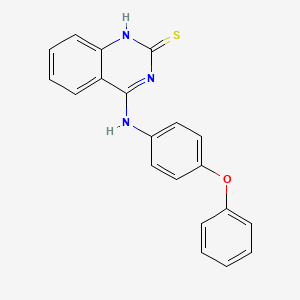
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14110813.png)
